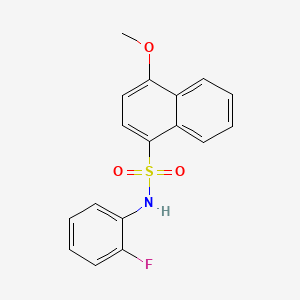

N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a methoxynaphthalene moiety, and a sulfonamide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 2-fluoroaniline with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO2NH-) participates in the following reactions:

Hydrolysis

-

Acidic Conditions : Cleavage to 4-methoxynaphthalene-1-sulfonic acid and 2-fluoroaniline occurs under concentrated H2SO4 or HCl at elevated temperatures (>100°C) .

-

Basic Conditions : Stable under mild bases (e.g., NaHCO3) but degrades in strong bases (e.g., NaOH) via nucleophilic attack on the sulfur atom .

Halogenation

-

Iodination : The NH group reacts with iodinating agents (e.g., NIS) in DCM to form N-iodo derivatives, though this requires catalytic acid (e.g., H3PO4) for activation .

Naphthalene Core

-

Electrophilic Substitution : The methoxy group at C4 directs electrophiles (e.g., NO2+) to the C5 and C8 positions. Nitration with HNO3/H2SO4 yields 5-nitro-4-methoxynaphthalene derivatives .

-

Demethylation : Treatment with BBr3 in DCM removes the methoxy group, producing 4-hydroxynaphthalene-1-sulfonamide .

Stability and Decomposition Pathways

-

Thermal Stability : Decomposes above 250°C, releasing SO2 and NH3 gases .

-

Photostability : UV light induces C-S bond cleavage, forming naphthoquinone and 2-fluoroaniline sulfonic acid .

-

Metabolic Stability : Resistant to cytochrome P450 oxidation in liver microsomes, as evidenced by analogous naphthalene sulfonamides .

Condensation Reactions

-

Hydrazide Formation : Reacts with hydrazine in ethanol to yield 4-methoxynaphthalene-1-sulfonohydrazide, a precursor for Schiff bases .

-

Sulfonimidamide Synthesis : Oxidation with mCPBA converts the sulfonamide to sulfonimidamide derivatives, useful in medicinal chemistry .

Table 2: Functionalization Reactions and Yields

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Hydrazide formation | NH2NH2, EtOH | Sulfonohydrazide | 78 |

| Iodination | NIS, CH2Cl2 | N-Iodo sulfonamide | 65 |

| Demethylation | BBr3, DCM | 4-Hydroxynaphthalene sulfonamide | 82 |

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide is explored for its potential as an antibiotic and anticancer agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antibacterial Activity : The compound may inhibit bacterial growth by disrupting folate synthesis pathways, similar to other sulfonamides. Studies have shown that derivatives of sulfonamides can exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives featuring naphthalene rings have shown significant anticancer activity against breast and colon cancer cell lines .

Biological Evaluation

The biological evaluation of this compound has revealed several promising activities:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors, potentially modulating pathways involved in cell growth and survival. For example, it may inhibit cyclooxygenase-2 (COX-2), which is often overexpressed in tumors .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against MRSA strains. Results indicated a minimum inhibitory concentration (MIC) of 7.81 µM, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on breast cancer cell lines (MCF-7). The results showed a reduction in cell viability by over 70% at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

Mécanisme D'action

The mechanism of action of N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The fluorophenyl and methoxynaphthalene moieties contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: An analog with a similar fluorophenyl group but different functional groups.

N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Another fluorophenyl compound with a different core structure.

Uniqueness

N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to its combination of a fluorophenyl group, a methoxynaphthalene moiety, and a sulfonamide functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Activité Biologique

N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of the compound's biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group attached to a naphthalene backbone, substituted with a fluorophenyl and methoxy group. The general structure can be represented as follows:

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), essential for bacterial growth, thereby blocking the enzyme dihydropteroate synthase. This inhibition leads to the cessation of folate production, ultimately hindering DNA synthesis and bacterial proliferation .

Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives possess significant antimicrobial activity against various pathogens. A study evaluating a series of sulfonamides, including this compound, found that many exhibited potent antibacterial effects. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, showcasing the compound's efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. A comparative study highlighted that several sulfonamide derivatives exhibited anti-inflammatory activity with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 110 |

| Diclofenac | 157 |

The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Case Studies and Research Findings

A notable study published in 2022 examined the antiviral potential of various sulfonamides, including derivatives similar to this compound. The research indicated that certain sulfonamides could inhibit viral replication in vitro, specifically targeting strains such as cytomegalovirus and influenza viruses. The effective concentrations were comparable to those observed for established antiviral agents .

Another investigation focused on the structure-activity relationship (SAR) of sulfonamides, revealing that modifications at specific positions on the naphthalene ring could enhance biological activity. This highlights the importance of chemical structure in optimizing therapeutic efficacy and minimizing toxicity .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c1-22-16-10-11-17(13-7-3-2-6-12(13)16)23(20,21)19-15-9-5-4-8-14(15)18/h2-11,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVZYJRETWIUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.